(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone
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Overview
Description
(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a trifluoromethyl-phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Trifluoromethyl-phenyl Group: The final step involves the reaction of the benzylated piperazine with 4-trifluoromethyl-benzoyl chloride under anhydrous conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl-phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-piperazin-1-yl)-(4-methyl-phenyl)-methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-Benzyl-piperazin-1-yl)-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a trifluoromethyl group.
(4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness enhances its potential for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C19H19F3N2O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-8-6-16(7-9-17)18(25)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
ZUFIAWGOGKUSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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